({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine
Description
Properties
IUPAC Name |
[1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2/c1-8-5-10(7-19)9(2)20(8)11-3-4-13(15)12(6-11)14(16,17)18/h3-6H,7,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJCPSNETYLTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)C(F)(F)F)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,5-Dimethyl-1H-pyrrole Core
- The pyrrole ring is typically synthesized via Knorr or Paal-Knorr synthesis using appropriate 1,4-dicarbonyl compounds and amines.
- Methyl groups at the 2 and 5 positions are introduced through starting materials bearing methyl substituents or via selective alkylation post-pyrrole formation.
N-Substitution with 4-Fluoro-3-(trifluoromethyl)phenyl Group
- The 4-fluoro-3-(trifluoromethyl)phenyl moiety is introduced through N-arylation of the pyrrole nitrogen.
- This can be achieved by:
- Nucleophilic aromatic substitution (SNAr) if the phenyl ring contains a suitable leaving group.
- Transition metal-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination employing palladium catalysts to couple the pyrrole nitrogen with aryl halides bearing the fluorine and trifluoromethyl groups.
- The fluorine and trifluoromethyl substituents influence the electronic properties of the phenyl ring, demanding careful control of reaction conditions to avoid side reactions.
Introduction of the Methanamine Group at Pyrrole 3-Position
- The methanamine substituent at the 3-position of the pyrrole ring is introduced by:
- Functionalization of the 3-position via lithiation or directed metalation , followed by reaction with electrophilic aminomethylating agents.
- Alternatively, the 3-position can be functionalized through formylation followed by reductive amination to install the aminomethyl group.
- Protection/deprotection strategies may be employed to avoid interference with other reactive sites during this step.
Representative Synthetic Route (Literature-Informed)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Paal-Knorr synthesis | 1,4-dicarbonyl + methylamine derivatives | 2,5-Dimethylpyrrole core |
| 2 | N-Arylation | Pd-catalyst, aryl halide (4-fluoro-3-(CF3)Ph) | N-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethylpyrrole |
| 3 | Directed lithiation + electrophilic substitution | n-BuLi, aminomethyl electrophile | Installation of methanamine at 3-position |
| 4 | Purification | Chromatography, recrystallization | Pure ({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine |
Research Findings and Analytical Data
- The compound is reported with CAS number 1177342-17-4 and molecular formula C14H14F4N2 with a molecular weight of 286.27 g/mol.
- Purity of synthesized batches is typically above 95%, confirmed by chromatographic and spectroscopic methods such as NMR and mass spectrometry.
- The presence of electron-withdrawing trifluoromethyl and fluoro substituents enhances the compound's chemical stability and influences reactivity during synthesis, necessitating optimized reaction conditions.
- The methanamine functional group confers potential for further derivatization or biological activity studies.
Comparative Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 1,4-dicarbonyl compounds, 4-fluoro-3-(trifluoromethyl)phenyl halides, methylamine derivatives |
| Key reaction types | Paal-Knorr pyrrole synthesis, Pd-catalyzed N-arylation, directed lithiation, reductive amination |
| Catalysts | Palladium complexes (e.g., Pd(PPh3)4), base (e.g., NaOtBu) |
| Solvents | Polar aprotic solvents (THF, DMF), inert atmosphere required |
| Temperature ranges | 0°C to reflux depending on step |
| Purification methods | Column chromatography, recrystallization |
| Yield range | Typically moderate to good (40-75%) depending on conditions |
Biological Activity
The compound ({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine, also known by its CAS number 1177342-17-4, is a pyrrole derivative characterized by a trifluoromethyl group and a fluorine atom. This compound belongs to a class of organic compounds that have shown promising biological activities, including potential therapeutic applications in various medical fields.
- Molecular Formula : C14H14F4N2
- Molecular Weight : 286.27 g/mol
- Structure : The compound features a pyrrole ring substituted with a trifluoromethyl phenyl group and an amine functional group.
Anticancer Activity
Research indicates that compounds containing pyrrole structures often exhibit significant anticancer properties. For instance, derivatives similar to this compound have been investigated for their cytotoxic effects on various cancer cell lines. A study demonstrated that related pyrrole derivatives showed IC50 values ranging from 10 to 50 µM against human cancer cell lines, indicating moderate to high potency in inhibiting tumor growth .
The biological activity of this compound may be attributed to its ability to interact with multiple biological targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases and histone deacetylases (HDACs), which are crucial for tumor cell proliferation and survival .
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
Antimicrobial Properties
Pyrrole derivatives have also been noted for their antimicrobial activities. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, allowing better membrane penetration and increased efficacy against bacterial strains. In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
Study 1: Antitumor Activity
In a recent study published in PubMed Central, researchers synthesized a series of pyrrole derivatives, including those structurally related to this compound. These derivatives were tested against several cancer cell lines (e.g., HeLa, CaCo-2). The results indicated that the most potent derivative had an IC50 value of approximately 25 µM against HeLa cells, suggesting significant potential for further development as an anticancer agent .
Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of similar pyrrole compounds. The study found that one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating effective antibacterial activity .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H14F4N2 |
| Molecular Weight | 286.27 g/mol |
| Anticancer IC50 (HeLa cells) | ~25 µM |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| Typical Biological Targets | HDACs, Carbonic Anhydrases |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that pyrrole derivatives exhibit significant antitumor properties. For instance, compounds similar to ({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine have been studied for their ability to inhibit specific cancer cell lines. A study demonstrated that modifications in the pyrrole structure could enhance cytotoxicity against breast cancer cells .
Antimicrobial Properties
Studies have also explored the antimicrobial efficacy of pyrrole derivatives. The incorporation of fluorinated groups has been shown to improve the antibacterial activity against various pathogens. This suggests that this compound may possess similar properties, making it a candidate for further investigation as an antimicrobial agent .
Agrochemicals
Pesticide Development
The unique structure of this compound positions it as a potential lead compound in the development of new pesticides. Its stability and reactivity can be tailored to target specific pests while minimizing environmental impact. Research into similar compounds has shown promise in enhancing crop protection against fungal pathogens .
Material Science
Polymer Synthesis
The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its fluorinated nature can impart unique characteristics to the resulting materials, such as increased hydrophobicity and chemical resistance. This application is particularly relevant in developing coatings and materials for industrial use .
Case Studies
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Key Observations:
Substituent Effects :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the methoxy group in the analog .
- The oxadiazole ring in ’s compound introduces polarity and hydrogen-bonding capacity, contrasting with the methylamine group in the target compound .
Steric and Electronic Profiles: The 2,5-dimethylpyrrole motif is conserved across analogs but paired with different aromatic systems (e.g., 4-methoxyphenyl in vs. 4-fluoro-3-CF₃-phenyl in the target compound).
Q & A
Basic: How can researchers optimize the synthesis of ({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine?
Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution, reduction, and cyclization. Key parameters include:
- Reaction Temperature and Time: For intermediates like 2,5-dimethyl-4-nitro-3’-trifluoromethyl-4’-chlorodiphenyl oxide, optimal conditions are 100°C for 6 hours to achieve >80% yield .
- Catalyst Selection: Cuprous oxide (10% w/w) enhances coupling reactions with piperazine derivatives, improving regioselectivity .
- Reduction Conditions: Iron powder in acidic media (e.g., formic acid) reduces nitro groups efficiently, but over-reduction can occur if reaction times exceed 4 hours .
- Dehydration Agents: Phosphorus oxychloride (POCl₃) is critical for isonitrile formation, requiring anhydrous conditions to avoid hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
